Tetraphosphorus octasulfide

Catalog No.
S14285879
CAS No.
37295-14-0
M.F
P4S8
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraphosphorus octasulfide

CAS Number

37295-14-0

Product Name

Tetraphosphorus octasulfide

IUPAC Name

1,3-bis(sulfanylidene)-2,4,6,8,9,10-hexathia-1λ5,3λ5,5,7-tetraphosphatricyclo[3.3.1.13,7]decane

Molecular Formula

P4S8

Molecular Weight

380.4 g/mol

InChI

InChI=1S/P4S8/c5-3-8-1-7-2(10-3)11-4(6,9-1)12-3

InChI Key

NMMODYSNYWOYCZ-UHFFFAOYSA-N

Canonical SMILES

P12SP3SP(=S)(S1)SP(=S)(S2)S3

Tetraphosphorus octasulfide is an inorganic compound with the chemical formula P4S8\text{P}_4\text{S}_8. This compound consists of four phosphorus atoms and eight sulfur atoms, forming a complex molecular structure characterized by multiple bonds and ring formations. The molecular weight of tetraphosphorus octasulfide is approximately 380.42 g/mol . The compound is notable for its unique structural properties, which include various types of bonds, such as double bonds and multiple ring systems, contributing to its stability and reactivity.

. The most common method involves the reaction of white phosphorus with sulfur:

P4+2S8P4S8\text{P}_4+2\text{S}_8\rightarrow \text{P}_4\text{S}_8

This reaction illustrates the combination of elemental phosphorus and sulfur to form tetraphosphorus octasulfide . Additionally, tetraphosphorus octasulfide can react with other compounds, leading to various products, depending on the conditions and reactants involved.

Tetraphosphorus octasulfide can be synthesized through several methods:

  • Direct Combination: The primary method involves heating white phosphorus with sulfur at elevated temperatures, typically around 250 °C. This method yields tetraphosphorus octasulfide directly.
  • Alternative Sulfur Sources: Reactions can also be conducted using trisulfur (S3\text{S}_3) in place of elemental sulfur, although this approach may yield different products or require specific conditions for successful synthesis .
  • Solvent-Assisted Methods: Some synthetic routes involve using organic solvents that facilitate the reaction between phosphorus and sulfur, potentially improving yield and purity.

Tetraphosphorus octasulfide has several applications:

  • Chemical Synthesis: It serves as a precursor for various phosphorus-sulfur compounds used in organic synthesis.
  • Fertilizers: Due to its phosphorus content, it may find use in agricultural fertilizers.
  • Research: The compound is utilized in studies focused on phosphorus chemistry and material science due to its unique structural properties.

Interaction studies involving tetraphosphorus octasulfide primarily focus on its reactivity with other chemical species. Research indicates that it can form adducts with various metal complexes and organic molecules, influencing their reactivity and stability. Such interactions are crucial for understanding its potential applications in catalysis and materials science .

Tetraphosphorus octasulfide shares similarities with several other phosphorus-sulfur compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Tetraphosphorus octasulfideP4S8\text{P}_4\text{S}_8Contains four phosphorus atoms and eight sulfur atoms; complex ring structure.
Phosphorus pentasulfideP4S5\text{P}_4\text{S}_5Contains five sulfur atoms; simpler structure than tetraphosphorus octasulfide.
Diphosphorus pentasulfideP2S5\text{P}_2\text{S}_5Smaller molecule with only two phosphorus atoms; different bonding characteristics.
Phosphorus sulfidePS\text{PS}Simple binary compound; lacks the complexity of tetraphosphorus octasulfide.

Tetraphosphorus octasulfide is unique due to its specific ratio of phosphorus to sulfur, as well as its intricate molecular structure involving multiple ring systems and bond types, which distinguishes it from other similar compounds in the field of inorganic chemistry .

XLogP3

4.5

Hydrogen Bond Acceptor Count

8

Exact Mass

379.6716174 g/mol

Monoisotopic Mass

379.6716174 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types